

# BMS-262084 solubility and solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-262084

Cat. No.: B1667191

Get Quote

# **Application Notes and Protocols: BMS-262084**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, solution preparation, storage, and mechanism of action of **BMS-262084**, a potent and selective factor XIa (FXIa) inhibitor.

#### **Properties of BMS-262084**

**BMS-262084** is a small molecule, 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of Factor XIa.[1][2][3] It has demonstrated efficacy as an antithrombotic agent in preclinical studies.[1][2][3][4]

| Property            | Value                                                |  |
|---------------------|------------------------------------------------------|--|
| Molecular Formula   | C18H31N7O5                                           |  |
| Molecular Weight    | 425.48 g/mol                                         |  |
| CAS Number          | 253174-92-4                                          |  |
| Appearance          | White to off-white solid                             |  |
| Mechanism of Action | Irreversible inhibitor of Factor XIa (FXIa)[1][2][4] |  |
| IC50                | 2.8 nM for human Factor XIa[1][2][4]                 |  |



#### Solubility of BMS-262084

The solubility of **BMS-262084** in various solvents is crucial for the preparation of stock and working solutions for in vitro and in vivo experiments.

| Solvent               | Solubility     | Molar<br>Concentration<br>(mM) | Notes                                                                                                                 |
|-----------------------|----------------|--------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| DMSO                  | 50 mg/mL[4]    | 117.51 mM[4]                   | Requires sonication and warming to 60°C. Use newly opened, anhydrous DMSO as hygroscopicity can affect solubility.[4] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL[4] | ≥ 5.88 mM[4]                   | 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline.[4]                                                              |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL[4] | ≥ 5.88 mM[4]                   | 10% DMSO, 90%<br>(20% SBE-β-CD in<br>Saline).[4]                                                                      |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL[4] | ≥ 5.88 mM[4]                   | 10% DMSO, 90%<br>Corn Oil.[4]                                                                                         |

### **Solution Preparation Protocols**

Strict adherence to these protocols is recommended to ensure the quality and consistency of experimental results.

3.1. Protocol for Preparing a 50 mg/mL DMSO Stock Solution

This protocol details the steps to prepare a high-concentration stock solution of BMS-262084.

• Preparation: Weigh the desired amount of **BMS-262084** powder in a sterile conical tube.



- Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to achieve a final concentration of 50 mg/mL.
- Dissolution: To facilitate dissolution, warm the solution to 60°C and sonicate until the solution is clear.[4]
- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4]
- 3.2. Protocol for Preparing an In Vivo Working Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol provides a method for preparing a working solution suitable for in vivo administration. This protocol is for a final volume of 1 mL and can be scaled as needed.

- Initial Mixture: In a sterile tube, combine 100 μL of a 25 mg/mL BMS-262084 stock solution in DMSO with 400 μL of PEG300. Mix thoroughly.[4]
- Add Surfactant: Add 50  $\mu$ L of Tween-80 to the mixture and mix until a homogenous solution is achieved.[4]
- Final Dilution: Add 450 μL of saline to bring the total volume to 1 mL.[4]
- Final Concentration: This results in a final BMS-262084 concentration of 2.5 mg/mL.
- Usage: It is recommended to prepare this working solution fresh on the day of use.[4] If precipitation occurs, gentle heating and/or sonication can be used to redissolve the compound.[4]

#### **Storage and Stability**

Proper storage of **BMS-262084** in both its solid form and in solution is critical to maintain its integrity and activity.



| Form         | Storage Temperature | Stability Period |
|--------------|---------------------|------------------|
| Solid Powder | -20°C               | 3 years[4]       |
| 4°C          | 2 years[4]          |                  |
| In Solvent   | -80°C               | 6 months[4]      |
| -20°C        | 1 month[4]          |                  |

To prevent degradation from repeated freeze-thaw cycles, it is advisable to store solutions in single-use aliquots.[4]

### **Mechanism of Action and Signaling Pathway**

BMS-262084 is a potent and selective irreversible inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2][4] The intrinsic pathway is initiated upon contact activation of Factor XII, which then proteolytically activates Factor XI to FXIa.[5] FXIa, in turn, activates Factor IX, leading to a series of downstream events that culminate in the generation of thrombin and the formation of a fibrin clot.[5] By inhibiting FXIa, BMS-262084 effectively blocks the propagation of the intrinsic coagulation cascade, thereby exerting its antithrombotic effects.[1][4] This targeted inhibition is believed to reduce the risk of thrombosis with a potentially lower impact on hemostasis compared to broader-spectrum anticoagulants.[1][3]





Click to download full resolution via product page

Caption: Inhibition of Factor XIa by BMS-262084 in the coagulation cascade.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIa inhibitors: A review of patent literature PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the Contact Pathway of Coagulation for the Prevention and Management of Medical Device-Associated Thrombosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-262084 solubility and solution preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667191#bms-262084-solubility-and-solution-preparation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com